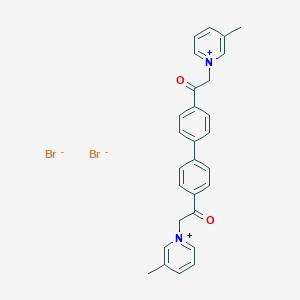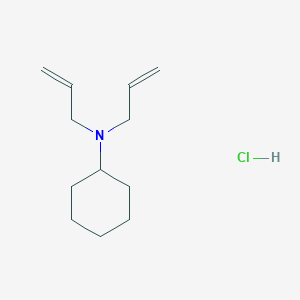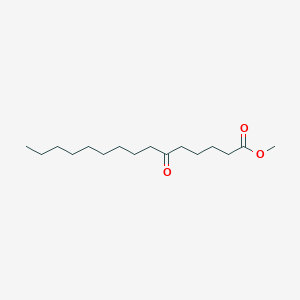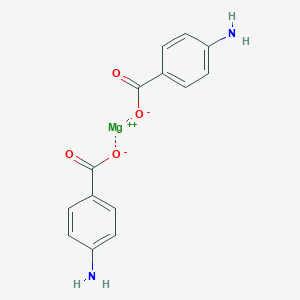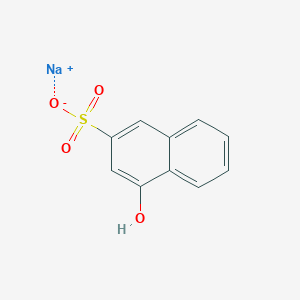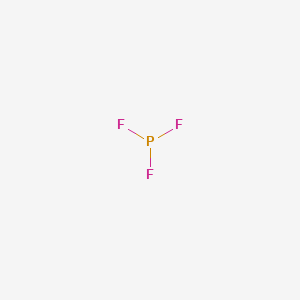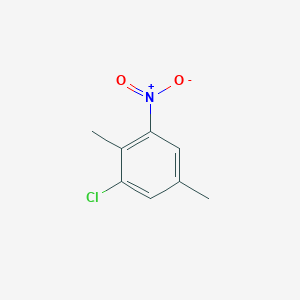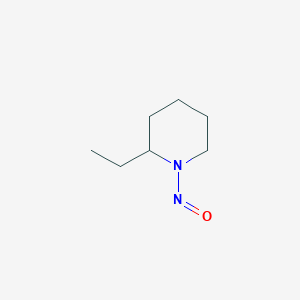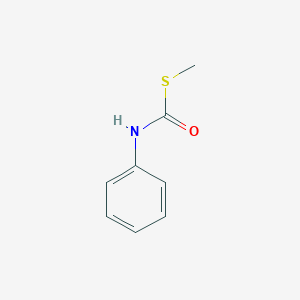
S-Methyl thiocarbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl thiocarbanilate (SMTC) is a chemical compound used in scientific research as a tool to study the function of certain enzymes and receptors in the body. It is a potent inhibitor of acetylcholinesterase (AChE) and has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Mecanismo De Acción
S-Methyl thiocarbanilate is a potent inhibitor of AChE, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, S-Methyl thiocarbanilate increases the levels of ACh in the brain, which can improve cognitive function and memory. S-Methyl thiocarbanilate has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
S-Methyl thiocarbanilate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. S-Methyl thiocarbanilate has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin. Additionally, S-Methyl thiocarbanilate has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S-Methyl thiocarbanilate in lab experiments is its potency as an AChE inhibitor. This allows researchers to study the effects of AChE inhibition on various physiological processes. However, one limitation of using S-Methyl thiocarbanilate is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of animals used in lab experiments.
Direcciones Futuras
There are several future directions for research on S-Methyl thiocarbanilate. One area of focus is the development of more selective AChE inhibitors with fewer side effects. Additionally, research is needed to determine the optimal dosing and administration of S-Methyl thiocarbanilate for therapeutic applications in humans. Finally, research is needed to determine the potential applications of S-Methyl thiocarbanilate in the treatment of other neurological disorders, such as Parkinson's disease.
Métodos De Síntesis
S-Methyl thiocarbanilate can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methylthio-1,3,4-thiadiazole with chloroacetyl chloride, followed by the reaction of the resulting intermediate with methylamine. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
S-Methyl thiocarbanilate is primarily used as a research tool to study the function of AChE and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. S-Methyl thiocarbanilate is also used in the study of the cholinergic system and its interaction with other neurotransmitters.
Propiedades
Número CAS |
13509-38-1 |
|---|---|
Nombre del producto |
S-Methyl thiocarbanilate |
Fórmula molecular |
C8H9NOS |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
S-methyl N-phenylcarbamothioate |
InChI |
InChI=1S/C8H9NOS/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
Clave InChI |
PUIULWGWXRSXTC-UHFFFAOYSA-N |
SMILES |
CSC(=O)NC1=CC=CC=C1 |
SMILES canónico |
CSC(=O)NC1=CC=CC=C1 |
Otros números CAS |
13509-38-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



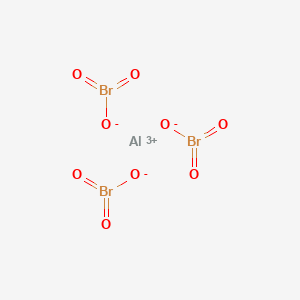
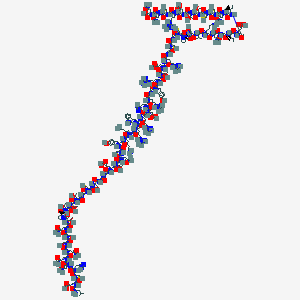
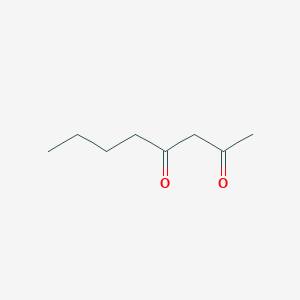
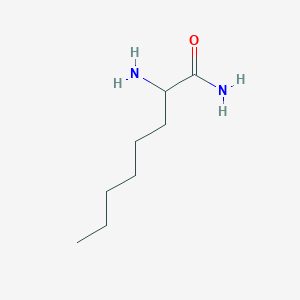
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
